molecular formula C₉H₁₄D₃NO₄ B1145062 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid CAS No. 375379-71-8

3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid

Cat. No. B1145062
CAS RN: 375379-71-8
M. Wt: 206.25
InChI Key:
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Description

The compound “3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid” is a derivative of amino acids with a tert-butyloxycarbonyl (BOC) protecting group . The BOC group is used in organic synthesis and can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds with a BOC group involves the addition of the BOC group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of “3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid” includes a tert-butyloxycarbonyl (BOC) group attached to an amine . The BOC group is a protecting group used in organic synthesis .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid” include its molecular formula C8H16N2O4 , and it is a solid at 20 degrees Celsius . It is soluble in methanol .

Mechanism of Action

The mechanism of action for the BOC group involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Safety and Hazards

The compound “3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid” can cause skin irritation and serious eye irritation . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and if skin irritation occurs, getting medical advice/attention .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid involves the protection of the amino group, followed by alkylation and deprotection to obtain the final product.", "Starting Materials": [ "N-tert-butoxycarbonyl glycine-d3", "Methyl iodide", "Sodium hydroxide", "Ethanol", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Protection of the amino group using N-tert-butoxycarbonyl glycine-d3 and sodium hydroxide in ethanol", "Alkylation of the protected amino group using methyl iodide in ethanol", "Deprotection of the tert-butoxycarbonyl group using hydrochloric acid in diethyl ether", "Purification of the final product" ] }

CAS RN

375379-71-8

Product Name

3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid

Molecular Formula

C₉H₁₄D₃NO₄

Molecular Weight

206.25

synonyms

2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid;  3-(tert-Butoxycarbonylamino)-2-methylpropionic-d3 Acid

Origin of Product

United States

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